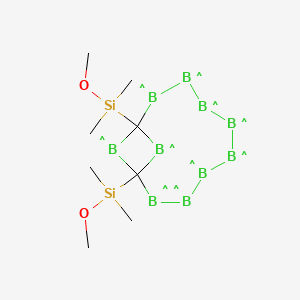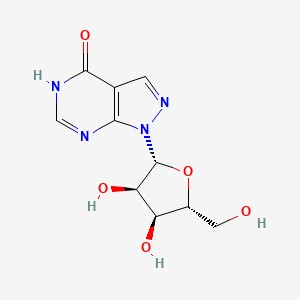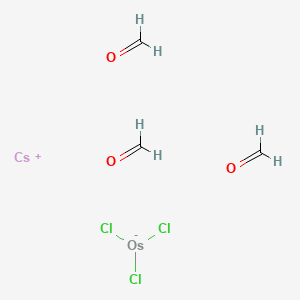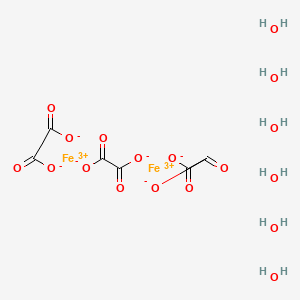
Tricloroóxido-bis(trifenilfosfina)renio(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorooxobis(triphenylphosphine)rhenium(V), also known as Bis(triphenylphosphine)rhenium oxytrichloride or Bis(triphenylphosphine)trichlororhenium oxide, is a chemical compound with the formula [ (C6H5)3P]2ReOCl3 . It is a yellow, air-stable solid that serves as a precursor to a variety of other rhenium complexes .
Synthesis Analysis
This compound is commercially available but can also be synthesized by reacting perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, Re(VII) is reduced to Re(V), and triphenylphosphine is oxidized to its oxide .Molecular Structure Analysis
In this diamagnetic compound, Re has an octahedral coordination environment with one oxo, three chloro, and two mutually trans triphenylphosphine ligands . The oxidation state of rhenium is +5 .Chemical Reactions Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) has been found to react with various solvents under high temperature conditions in sealed tube reactions . For example, it reacts with chloroform to produce a variety of products . When reacted with toluene, it produces a compound containing coordinated triphenylphosphine and triphenylphosphine oxide .Physical And Chemical Properties Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) appears as yellow microcrystals . It has a melting point of 205°C (dec.) (lit.) . It is not soluble in water .Aplicaciones Científicas De Investigación
Catalizadores Homogéneos
Este compuesto ha sido investigado por su posible uso como catalizador homogéneo {svg_1}. El estudio involucró la investigación de las interacciones del solvente de trans-tricloroóxido-bis(trifenilfosfina)renio(V) para comprender su potencial como catalizador {svg_2}.
Reacciones a Alta Temperatura
El trans-tricloroóxido-bis(trifenilfosfina)renio(V) se ha utilizado en reacciones en tubos sellados bajo condiciones de alta temperatura {svg_3}. Estas reacciones han producido una variedad de productos, lo que indica el potencial del compuesto en procesos químicos a alta temperatura {svg_4}.
Síntesis Química
El compuesto se ha utilizado en reacciones con varios solventes como cloroformo, tolueno y acetona, produciendo una gama de productos {svg_5}. Esto indica su posible uso en síntesis química {svg_6}.
Estudios de Trazadores
El tricloroóxido-bis(trifenilfosfina)renio(V) se ha utilizado como trazador en estudios que investigan la estructura de los poros y el comportamiento de la migración de los trazadores de las lutitas {svg_7}. Los estudios de trazadores ayudan a comprender la asociación de los trazadores con las fases minerales u orgánicas {svg_8}.
Catalizador para Reacciones de Hidrogenación Selectiva
Se ha utilizado como catalizador para reacciones de hidrogenación selectiva {svg_9}. Esta aplicación es significativa en el campo de la química orgánica donde la hidrogenación selectiva es un proceso crucial {svg_10}.
Catalizador para Reacciones de Polimerización Radical Viva
El tricloroóxido-bis(trifenilfosfina)renio(V) se ha utilizado como catalizador para reacciones de polimerización radical viva {svg_11}. Este proceso es esencial en la producción de polímeros bien definidos con pesos moleculares controlados {svg_12}.
Catalizador para Reacciones de Aminación Reductiva Directa Quimioselectiva
El compuesto se ha aplicado como catalizador para reacciones de aminación reductiva directa quimioselectiva {svg_13}. Esta reacción es un paso clave en la síntesis de muchos productos farmacéuticos, productos naturales y materiales {svg_14}.
Estudios de Encapsulación
El tricloroóxido-bis(trifenilfosfina)renio(V) se ha utilizado en estudios de encapsulación, específicamente en la encapsulación por enfriamiento por aspersión del complejo de cloruro de zinc 2-acetil-1-pirrolina utilizando materiales hidrófobos {svg_15}. Esta aplicación es significativa en el campo de la administración de fármacos y los sistemas de liberación controlada {svg_16}.
Mecanismo De Acción
Target of Action
Trichlorooxobis(triphenylphosphine)rhenium(V) is a complex compound that primarily targets secondary alcohols . It acts as a catalyst in the selective oxidation of these alcohols .
Mode of Action
The compound interacts with its targets through a catalytic process. It facilitates the oxidation of secondary alcohols, converting them into corresponding ketals . This interaction results in significant changes in the chemical structure of the target molecules.
Biochemical Pathways
The primary biochemical pathway affected by Trichlorooxobis(triphenylphosphine)rhenium(V) is the oxidation of secondary alcohols . The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process. The downstream effects include the production of ketals, which are key intermediates in various organic synthesis processes.
Result of Action
The action of Trichlorooxobis(triphenylphosphine)rhenium(V) results in the transformation of secondary alcohols into ketals . This molecular change can have significant implications in organic synthesis, where ketals are often used as protective groups for carbonyl compounds.
Action Environment
The action of Trichlorooxobis(triphenylphosphine)rhenium(V) can be influenced by various environmental factors. For instance, the compound is known to be air-stable , suggesting that it can maintain its catalytic activity in the presence of oxygen. Additionally, the compound’s reactivity may be affected by temperature, as certain reactions involving this compound have been observed to occur under high-temperature conditions .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Trichlorooxobis(triphenylphosphine)rhenium(V) can be achieved through a reaction between rhenium pentachloride and triphenylphosphine oxide in the presence of a reducing agent.", "Starting Materials": [ "Rhenium pentachloride", "Triphenylphosphine oxide", "Reducing agent (such as sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve rhenium pentachloride in a suitable solvent (such as dichloromethane) to form a solution.", "Step 2: Add triphenylphosphine oxide to the solution and stir for several hours at room temperature.", "Step 3: Add the reducing agent to the solution and stir for several more hours.", "Step 4: Filter the resulting mixture to remove any solid impurities.", "Step 5: Evaporate the solvent to obtain the desired product, Trichlorooxobis(triphenylphosphine)rhenium(V)." ] } | |
Número CAS |
17442-18-1 |
Fórmula molecular |
C36H30Cl3OP2Re |
Peso molecular |
833.14 |
Origen del producto |
United States |
Q & A
Q1: What is significant about the crystal structure of the investigated trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample?
A1: The provided research paper reveals that the trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample under investigation was found to be partially oxidized. [] This partial oxidation resulted in the presence of Trichlorooxobis(triphenylphosphine)rhenium(V) within the crystal lattice. Interestingly, the oxo ligand of Trichlorooxobis(triphenylphosphine)rhenium(V) preferentially occupies one of the six possible sites within the lattice. [] This finding provides insight into the structural characteristics and potential reactivity of both compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












